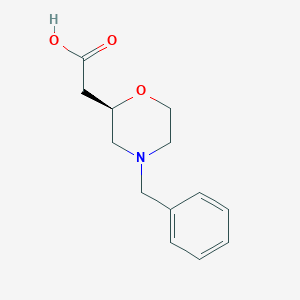
(R)-2-(4-Benzylmorpholin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-Benzylmorpholin-2-yl)acetic acid is a chiral compound that features a morpholine ring substituted with a benzyl group and an acetic acid moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(4-Benzylmorpholin-2-yl)acetic acid typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.
Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Introduction of the Acetic Acid Moiety: This can be done through a carboxylation reaction, where the benzylated morpholine is treated with chloroacetic acid under basic conditions.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: ®-2-(4-Benzylmorpholin-2-yl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of chiral catalysts and asymmetric synthesis.
Biology:
- Investigated for its potential as a ligand in receptor studies.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
- Used in the development of novel pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the formulation of advanced materials and polymers.
作用機序
The mechanism of action of ®-2-(4-Benzylmorpholin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
(S)-2-(4-Benzylmorpholin-2-yl)acetic acid: The enantiomer of the compound, which may have different biological activities.
2-(4-Benzylmorpholin-2-yl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of acetic acid.
4-Benzylmorpholine: The parent compound without the acetic acid moiety.
Uniqueness: ®-2-(4-Benzylmorpholin-2-yl)acetic acid is unique due to its specific chiral configuration and the presence of both a benzyl group and an acetic acid moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
2-[(2R)-4-benzylmorpholin-2-yl]acetic acid |
InChI |
InChI=1S/C13H17NO3/c15-13(16)8-12-10-14(6-7-17-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)/t12-/m1/s1 |
InChIキー |
ZYXIOXNUKBMPQJ-GFCCVEGCSA-N |
異性体SMILES |
C1CO[C@@H](CN1CC2=CC=CC=C2)CC(=O)O |
正規SMILES |
C1COC(CN1CC2=CC=CC=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


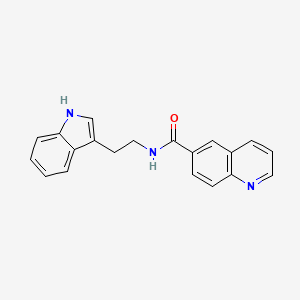
![4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B12939232.png)
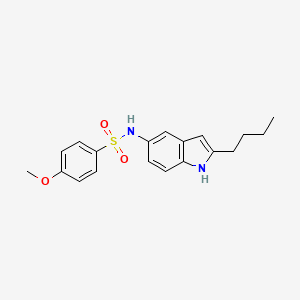

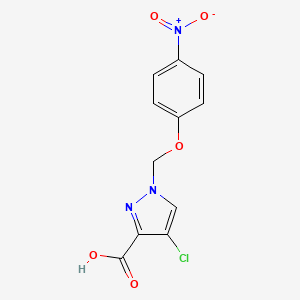
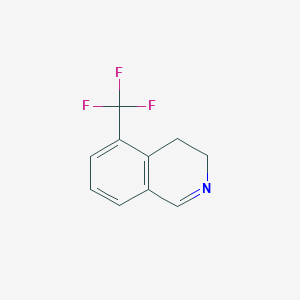
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)
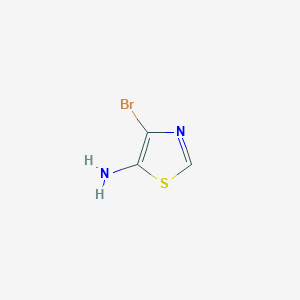

![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)

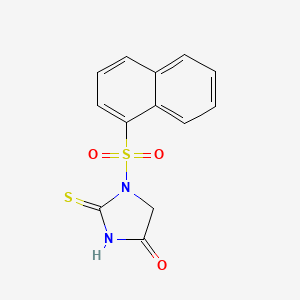
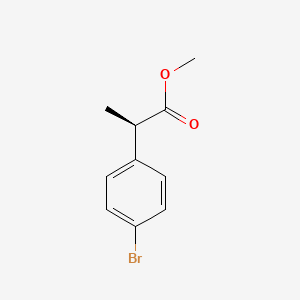
![tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12939317.png)
